Isoquinoline-4-sulfonyl chloride
Overview
Description
Isoquinoline-4-sulfonyl chloride is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their wide range of biological activities and are found in many natural alkaloids. This compound is particularly significant due to its applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline-4-sulfonyl chloride typically involves the sulfonation of isoquinoline. One common method is the reaction of isoquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4-position of the isoquinoline ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid or other sulfonating agents. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity. The product is then purified through various techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an isoquinoline-4-sulfonamide, while oxidation might produce an isoquinoline-4-sulfonic acid.
Scientific Research Applications
Isoquinoline-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Isoquinoline derivatives have shown potential in the development of drugs for treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of isoquinoline-4-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the structure of the derivative formed and its interaction with the biological system.
Comparison with Similar Compounds
Isoquinoline-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
Quinoline-4-sulfonyl chloride: Similar in structure but with a different nitrogen position, leading to different reactivity and applications.
Benzene sulfonyl chloride: Lacks the heterocyclic nitrogen, resulting in different chemical properties and uses.
Pyridine-4-sulfonyl chloride: Another nitrogen-containing heterocycle with distinct reactivity patterns.
This compound is unique due to its specific position of the sulfonyl chloride group on the isoquinoline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
isoquinoline-4-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWQXJJFRKPPSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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